3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine is a synthetic compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential . This particular compound features an iodine atom and a methoxy group attached to a phenyl ring, making it a unique and valuable molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction typically employs Cu(I) or Ru(II) as catalysts, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This route provides a straightforward approach to introducing the iodine atom into the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include Grignard reagents and organolithium compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological processes, making the compound useful for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)isoxazol-5-amine: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4-Iodo-3-methylisoxazol-5-yl)methanol: Features a methyl group instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness
The presence of both the iodine atom and the methoxy group in 3-(4-Iodo-3-methoxyphenyl)isoxazol-5-amine makes it unique compared to other isoxazole derivatives.
Eigenschaften
Molekularformel |
C10H9IN2O2 |
---|---|
Molekulargewicht |
316.09 g/mol |
IUPAC-Name |
3-(4-iodo-3-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9IN2O2/c1-14-9-4-6(2-3-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
InChI-Schlüssel |
PEVLKQHOOMCVBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NOC(=C2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.